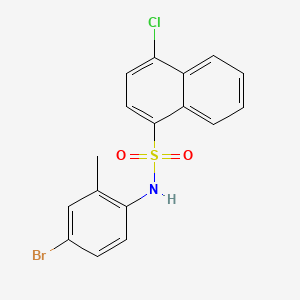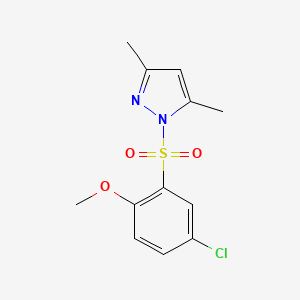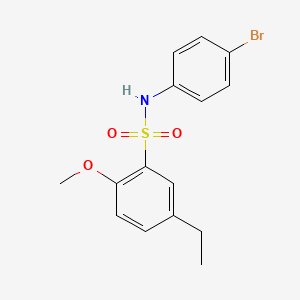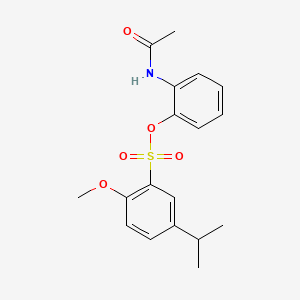
4-bromo-N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzenesulfonamide, also known as BDMC, is a chemical compound that has been widely studied for its potential applications in scientific research. BDMC belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties. However, BDMC has been found to have a unique mechanism of action that makes it a promising candidate for a range of research applications.
Mécanisme D'action
The mechanism of action of 4-bromo-N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell growth and division. This compound has been found to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. By inhibiting CAIX, this compound can disrupt the pH balance of cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In addition to its anticancer properties, this compound has been found to have anti-inflammatory and antioxidant properties. This compound has also been found to have neuroprotective effects, making it a promising candidate for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-bromo-N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzenesulfonamide in lab experiments is its potency and specificity. This compound has been found to be highly effective against cancer cells, while leaving healthy cells unaffected. This makes it a valuable tool for studying the mechanisms of cancer cell growth and division. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been found to have toxic effects on some types of cells, and care must be taken when handling and using the compound.
Orientations Futures
There are many potential future directions for research on 4-bromo-N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzenesulfonamide. One area of interest is in the development of new cancer treatments that incorporate this compound. Another area of interest is in the study of this compound's effects on other types of cells, such as immune cells and stem cells. Additionally, there is potential for the development of new drugs that are based on the structure of this compound, but with improved potency and specificity. Overall, this compound is a promising compound that has the potential to make significant contributions to scientific research.
Méthodes De Synthèse
The synthesis of 4-bromo-N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzenesulfonamide involves the reaction of 4-bromo-2-methylbenzenesulfonamide with 4-bromo-2-methylphenylamine in the presence of a catalyst. The resulting product is then purified through a series of chemical processes to obtain pure this compound. The synthesis of this compound is a complex process that requires careful attention to detail and a thorough understanding of chemical reactions.
Applications De Recherche Scientifique
4-bromo-N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzenesulfonamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in cancer treatment. This compound has been found to have potent anticancer properties, particularly against breast cancer cells. Studies have shown that this compound can induce apoptosis (cell death) in cancer cells, while leaving healthy cells unaffected. This compound has also been found to inhibit the growth of cancer cells by disrupting their cell cycle.
Propriétés
IUPAC Name |
4-bromo-N-(4-bromo-2-methylphenyl)-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Br2NO2S/c1-9-8-15(11(3)7-13(9)17)21(19,20)18-14-5-4-12(16)6-10(14)2/h4-8,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNJUGNJKBMFFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)NC2=C(C=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Br2NO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(4-Chloro-2,5-dimethoxyphenyl)sulfonyloxy-3-methylphenyl] 4-chloro-2,5-dimethoxybenzenesulfonate](/img/structure/B7454031.png)

![N-(2,1,3-benzothiadiazol-4-yl)-2-[[4-(2,4-dimethylphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7454037.png)

![N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-N-methylbenzamide](/img/structure/B7454056.png)
![2-[5-(2-methylcyclopropyl)furan-2-yl]-2,3-dihydro-1H-quinazolin-4-one](/img/structure/B7454078.png)
![2-(3-Oxabicyclo[4.1.0]heptan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7454089.png)
![5-Cyclopropyl-3-[[4-(4-fluorophenyl)sulfonyl-1,4-diazepan-1-yl]methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7454095.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzoate](/img/structure/B7454102.png)
![2-[3-[(4-chlorobenzoyl)amino]propanoylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B7454108.png)
![3-[1-(Dimethylamino)cyclohexyl]propanoic acid hydrochloride](/img/structure/B7454110.png)
![4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B7454116.png)

